3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one
CAS No.: 1404957-26-1
Cat. No.: VC3408401
Molecular Formula: C13H17FN2O
Molecular Weight: 236.28 g/mol
* For research use only. Not for human or veterinary use.
![3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one - 1404957-26-1](/images/structure/VC3408401.png)
Specification
CAS No. | 1404957-26-1 |
---|---|
Molecular Formula | C13H17FN2O |
Molecular Weight | 236.28 g/mol |
IUPAC Name | 3-amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one |
Standard InChI | InChI=1S/C13H17FN2O/c1-9(10-5-2-3-6-11(10)14)16-8-4-7-12(15)13(16)17/h2-3,5-6,9,12H,4,7-8,15H2,1H3 |
Standard InChI Key | PLGNPJNCJOZJDH-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1F)N2CCCC(C2=O)N |
Canonical SMILES | CC(C1=CC=CC=C1F)N2CCCC(C2=O)N |
Introduction
Chemical Identity and Structure
Basic Identification
3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one is a chemical compound with the CAS registry number 1404957-26-1 . This unique identifier allows researchers to accurately reference this specific compound in scientific literature and chemical databases. The compound was registered in chemical databases such as PubChem (CID: 64236860) with initial creation in the database occurring on October 23, 2012, and the most recent modification recorded on April 5, 2025 . The systematic identification ensures proper tracking and referencing of this compound across various scientific platforms and research publications.
Structural Features
The molecular structure of 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one consists of several key functional groups arranged in a specific configuration. The compound features a piperidin-2-one core structure (a cyclic amide or lactam) with an amino group at the 3-position and a substituted ethyl group at the nitrogen position of the lactam ring . The ethyl substituent bears a 2-fluorophenyl group, where the fluorine atom is specifically positioned at the ortho position of the phenyl ring . This structural arrangement contributes to the compound's unique chemical behavior and potential biological interactions.
Molecular Representation
The compound can be represented through various notations that provide different levels of structural information:
Table 1: Molecular Representation of 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one
The structural representation through these various chemical notations allows for precise identification and characterization of the compound across different chemical databases and research platforms.
Physical and Chemical Properties
Basic Physical Properties
3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one possesses specific physical properties that define its behavior under various conditions. These properties are critical for understanding how the compound might behave in different research applications and chemical reactions.
Table 2: Physical Properties of 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one
Property | Value |
---|---|
Molecular Weight | 236.28 g/mol |
Exact Mass | 236.13249133 Da |
Monoisotopic Mass | 236.13249133 Da |
Physical State | Not specified in available data |
Solubility | Not specified in available data |
The molecular weight and exact mass measurements are particularly important for analytical identification of the compound using mass spectrometry techniques. These precise measurements allow researchers to confirm the identity of the compound in various experimental contexts.
Computed Chemical Properties
Several important chemical properties of 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one have been computationally determined, providing insights into its potential chemical behavior and interactions.
Table 3: Computed Chemical Properties of 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one
Property | Value |
---|---|
XLogP3-AA | 1.3 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 2 |
Topological Polar Surface Area | 46.3 Ų |
Complexity | 285 |
Undefined Atom Stereocenter Count | 2 |
The XLogP3-AA value of 1.3 suggests moderate lipophilicity, indicating potential for both aqueous solubility and membrane permeability. The hydrogen bond donor and acceptor counts (1 and 3, respectively) provide information about the compound's potential to form hydrogen bonds, which is critical for understanding potential molecular interactions. The topological polar surface area (TPSA) of 46.3 Ų suggests properties compatible with potential membrane permeability, which could be relevant for biological applications. The presence of 2 undefined atom stereocenters indicates that the compound potentially exists as a mixture of stereoisomers.
Research Applications and Biological Activity
Research Chemical Status
Structural Isomers and Related Compounds
Position Isomers
The search results indicate the existence of a position isomer of the target compound, specifically 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one (CAS# 1404976-28-8) . This isomer differs from the target compound in the position of the fluorine atom on the phenyl ring, with the fluorine located at the para (4) position rather than the ortho (2) position.
Table 5: Comparison of Position Isomers
This positional isomerism can significantly affect the chemical and potentially biological properties of these compounds, as the position of substituents on aromatic rings can influence electronic distribution, steric factors, and intermolecular interactions.
Related Compounds
In addition to the direct positional isomer, other structurally related compounds appear in the search results, including:
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3-Amino-4-(2-fluorophenyl)-1-(m-tolyl)azetidin-2-one (CAS# 1291491-01-4)
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3-Amino-4-(2-fluorophenyl)-1-phenylazetidin-2-one (CAS# 1291491-25-2)
Analytical Characterization
Chromatographic Analysis
The search results mention that related compounds have been characterized using various chromatographic techniques, including gas chromatography (GC) and liquid chromatography (LC) . Similar approaches would likely be applicable to 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one. Chromatographic analysis is critical for assessing the purity of research chemicals and for distinguishing between structurally similar compounds, such as positional isomers.
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